molecular formula C11H16N2O2 B14698466 Uracil, 1-allyl-3-methyl-5-propyl- CAS No. 25179-70-8

Uracil, 1-allyl-3-methyl-5-propyl-

Cat. No.: B14698466
CAS No.: 25179-70-8
M. Wt: 208.26 g/mol
InChI Key: WKAXKWZDVWEIOQ-UHFFFAOYSA-N
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Description

Uracil, 1-allyl-3-methyl-5-propyl- is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is characterized by the presence of allyl, methyl, and propyl groups attached to the uracil ring, which can significantly alter its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of uracil derivatives, including Uracil, 1-allyl-3-methyl-5-propyl-, often involves the alkylation of uracil at specific positions. One common method is the N-allylation of uracil using microwave-assisted reactions in the presence of a strong deprotonating agent such as sodium methylsulfinylmethylide, which is generated in situ when a metal hydride reacts with dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of uracil derivatives typically involves large-scale organic synthesis processes. These methods often utilize one-pot synthesis techniques to streamline production and reduce costs. For example, the synthesis of uracil derivatives can be achieved through the condensation of malic acid with urea in fuming sulfuric acid .

Chemical Reactions Analysis

Types of Reactions

Uracil, 1-allyl-3-methyl-5-propyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce uracil derivatives with additional oxygen-containing functional groups, while reduction can yield more saturated compounds.

Scientific Research Applications

Uracil, 1-allyl-3-methyl-5-propyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Uracil, 1-allyl-3-methyl-5-propyl- involves its interaction with specific molecular targets and pathways. For example, uracil derivatives can inhibit thymidylate synthase, an enzyme involved in nucleotide synthesis, thereby affecting cell division and proliferation . This inhibition can lead to the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Uracil, 1-allyl-3-methyl-5-propyl- is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of allyl, methyl, and propyl groups can influence its reactivity, stability, and interactions with biological targets.

Properties

CAS No.

25179-70-8

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

3-methyl-1-prop-2-enyl-5-propylpyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O2/c1-4-6-9-8-13(7-5-2)11(15)12(3)10(9)14/h5,8H,2,4,6-7H2,1,3H3

InChI Key

WKAXKWZDVWEIOQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN(C(=O)N(C1=O)C)CC=C

Origin of Product

United States

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